2-Bromo-4-(bromomethyl)pyridine hydrochloride

Organic synthesis Medicinal chemistry Salt selection

2-Bromo-4-(bromomethyl)pyridine hydrochloride is a heterobifunctional pyridine derivative characterized by an aromatic bromide at the 2-position and a reactive benzylic bromomethyl group at the 4-position, isolated as the hydrochloride salt for enhanced handling and stability. Its molecular formula is C₆H₆Br₂ClN, with a molecular weight of 287.38 g/mol.

Molecular Formula C6H6Br2ClN
Molecular Weight 287.38 g/mol
CAS No. 1353959-14-4
Cat. No. B3233966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)pyridine hydrochloride
CAS1353959-14-4
Molecular FormulaC6H6Br2ClN
Molecular Weight287.38 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CBr)Br.Cl
InChIInChI=1S/C6H5Br2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
InChIKeyMJOPKIHKAVPZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)pyridine hydrochloride (CAS: 1353959-14-4): A Dual-Electrophilic Pyridine Scaffold for Sequential Functionalization


2-Bromo-4-(bromomethyl)pyridine hydrochloride is a heterobifunctional pyridine derivative characterized by an aromatic bromide at the 2-position and a reactive benzylic bromomethyl group at the 4-position, isolated as the hydrochloride salt for enhanced handling and stability [1]. Its molecular formula is C₆H₆Br₂ClN, with a molecular weight of 287.38 g/mol [1]. The presence of two electrophilic centers with distinct reactivity profiles enables sequential, chemoselective derivatization—the aromatic bromide participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic bromide undergoes rapid nucleophilic substitution (S_N2) with amines, thiols, and alkoxides [2]. This orthogonal reactivity establishes the compound as a versatile building block for constructing complex heterocyclic architectures in pharmaceutical and agrochemical research [2].

Why Generic Substitution of 2-Bromo-4-(bromomethyl)pyridine hydrochloride (CAS: 1353959-14-4) Fails in Complex Synthesis


Direct substitution of 2-Bromo-4-(bromomethyl)pyridine hydrochloride with alternative pyridine-based electrophiles is precluded by the unique interplay of its three structural determinants: (i) the 2-bromo substituent, which imparts distinct electronic effects on the pyridine ring and serves as a handle for regioselective metal-catalyzed coupling [1]; (ii) the 4-bromomethyl group, whose benzylic reactivity and substitution pattern differ fundamentally from 2-, 3-, or 6-substituted analogs [2]; and (iii) the hydrochloride counterion, which confers superior aqueous solubility and handling characteristics relative to the free base or hydrobromide forms . In-class compounds such as 4-(bromomethyl)pyridine hydrochloride (CAS: 843673-58-5) lack the ortho-bromine required for sequential cross-coupling strategies, while 3-(bromomethyl)pyridine hydrochloride (CAS: 65540-48-9) exhibits altered electronic distribution that redirects nucleophilic attack and downstream functionalization outcomes [2]. Similarly, 2-Bromo-4-(bromomethyl)pyridine hydrobromide (CAS: 32938-44-6) introduces a heavier counterion that affects stoichiometry in salt metathesis and may interfere with bromide-sensitive catalytic cycles . These divergences in regiochemistry, electronic profile, and salt form translate directly into non-interchangeable synthetic outcomes, necessitating compound-specific procurement.

2-Bromo-4-(bromomethyl)pyridine hydrochloride (CAS: 1353959-14-4): Quantitative Differentiation Evidence


Hydrochloride Salt Form: Molecular Weight Advantage and Stoichiometric Precision

2-Bromo-4-(bromomethyl)pyridine hydrochloride exhibits a molecular weight of 287.38 g/mol, which is 43.55 g/mol (13.1%) lower than the hydrobromide salt form (MW 331.83 g/mol) [1]. This lower mass reduces the weight of counterion per mole of active pyridine core, enabling more precise stoichiometric control in milligram- and gram-scale syntheses [1]. The hydrochloride salt further offers enhanced aqueous solubility relative to the neutral free base (MW 250.92 g/mol), facilitating homogeneous reaction conditions in polar protic solvents .

Organic synthesis Medicinal chemistry Salt selection Formulation

Regiochemical Differentiation: 2,4-Disubstitution Pattern vs. 4-Substituted Analog

2-Bromo-4-(bromomethyl)pyridine hydrochloride possesses a 2-bromo substituent that is absent in simpler analogs such as 4-(bromomethyl)pyridine hydrochloride (CAS: 843673-58-5) and 3-(bromomethyl)pyridine hydrochloride (CAS: 65540-48-9) [1][2]. This 2-bromo group enables participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) after the benzylic bromide has been selectively functionalized, a sequential derivatization strategy not accessible to the mono-electrophilic 4- or 3-substituted analogs . The ortho-bromine also electronically deactivates the pyridine ring toward electrophilic aromatic substitution while activating it for palladium-catalyzed transformations [1].

Cross-coupling Sequential synthesis Heterocyclic chemistry Structure-activity relationship

Purity Profile: Commercially Available at 98% Specification vs. Lower-Grade Analogs

Multiple commercial suppliers offer 2-Bromo-4-(bromomethyl)pyridine hydrochloride at a minimum purity specification of 98%, as verified by independent vendor catalogs . In contrast, the structurally related 2-Bromo-4-(bromomethyl)pyridine hydrobromide is commonly available only at 95% purity . The 3% higher purity specification reduces the potential for side reactions originating from halogenated impurities or incompletely brominated intermediates, which is particularly critical in multi-step syntheses where cumulative impurity effects degrade overall yield and complicate purification .

Quality control Procurement Reproducibility Analytical chemistry

Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

As a hydrochloride salt, 2-Bromo-4-(bromomethyl)pyridine hydrochloride exhibits significantly enhanced solubility in water and aqueous reaction media compared to its neutral free base counterpart . While quantitative solubility data (mg/mL) are not available in the public literature for this specific compound, the general class behavior of pyridinium hydrochlorides demonstrates 10- to 100-fold increased aqueous solubility relative to the corresponding free bases [1]. This salt form advantage enables homogeneous reaction conditions for nucleophilic substitutions involving water-soluble nucleophiles (e.g., sodium azide, amino acids, water-soluble amines) without requiring co-solvents or phase-transfer catalysts .

Solubility Reaction medium Aqueous synthesis Salt selection

Optimal Research and Industrial Applications for 2-Bromo-4-(bromomethyl)pyridine hydrochloride (CAS: 1353959-14-4)


Sequential Synthesis of 2,4-Disubstituted Pyridine Libraries for Kinase Inhibitor Development

This compound is optimally deployed in medicinal chemistry programs requiring systematic diversification at two distinct pyridine positions. The benzylic bromide undergoes rapid S_N2 displacement by amines, thiols, or phenols to install a first diversity element, after which the 2-bromo substituent participates in Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a second variable aromatic or amine group [1]. The hydrochloride salt's water solubility facilitates aqueous workup of polar amine adducts, while the 98% purity specification minimizes chromatographic burden when generating 50-100 member compound libraries . This dual-functionalization capability directly supports structure-activity relationship (SAR) exploration in kinase inhibitor programs where pyridine cores are privileged scaffolds [1].

Synthesis of Pyridine-Containing PROTAC Linker Precursors

The orthogonal reactivity of the 4-bromomethyl and 2-bromo groups enables construction of asymmetric PROTAC linker architectures . The benzylic bromide can be functionalized with a polyethylene glycol (PEG) chain bearing a terminal amine, while the 2-bromo group remains intact for subsequent installation of a ligase-binding moiety via palladium catalysis. The hydrochloride salt form ensures accurate stoichiometry during PEG-amine coupling, where precise molar ratios are essential for minimizing di-adduct formation [2]. The 13.1% lower molecular weight compared to the hydrobromide salt reduces the mass contribution of the counterion in the final linker mass balance [2].

Building Block for Heterobifunctional Fluorescent Probes and Bioconjugation Reagents

2-Bromo-4-(bromomethyl)pyridine hydrochloride serves as a core scaffold for constructing heterobifunctional probes where a fluorophore and a biological recognition element must be attached to the same pyridine nucleus at defined vectors . The benzylic bromide reacts with amine-functionalized fluorophores (e.g., amino-coumarins, dansyl derivatives) under mild aqueous conditions enabled by the hydrochloride salt's water solubility . The 2-bromo substituent is then available for Sonogashira or Suzuki coupling to install an alkyne or biotin handle for cellular targeting or pull-down applications . This two-step, one-pot strategy avoids protecting group chemistry and streamlines probe synthesis.

Agrochemical Intermediate for Novel Pyridine-Based Fungicides and Herbicides

The compound's dual-electrophile architecture enables efficient construction of 2,4-diarylpyridine and 2-aryl-4-aminomethylpyridine frameworks that are privileged cores in modern agrochemical active ingredients [3]. The hydrochloride form's improved handling properties (solid, free-flowing powder vs. the potentially lachrymatory free base) and higher commercial purity (98%) reduce variability in large-scale route scouting . The 3% purity advantage over the hydrobromide salt translates directly to reduced levels of brominated byproducts that could otherwise confound biological screening results in greenhouse trials .

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